molecular formula C17H23ClFN3O3 B4609599 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide

Cat. No.: B4609599
M. Wt: 371.8 g/mol
InChI Key: BAWMUAQHYORQSP-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C17H23ClFN3O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1411975 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Marine Actinobacterium Metabolites

Research on metabolites from marine actinobacteria, such as the study by Sobolevskaya et al., reveals the discovery of unique compounds with potential cytotoxic activities. These compounds, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, are isolated from Streptomyces sp. and have shown effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius. Such findings underscore the role of piperazine derivatives in exploring new cytotoxic agents and their implications in marine biodiversity and chemical ecology (Sobolevskaya et al., 2007).

Antihistamine Synthesis and Activity

The synthesis of compounds like efletirizine hydrochloride, as described by Mai Lifang, showcases the methodological advancements in producing histamine H1 receptor antagonists. This process highlights the broader application of piperazine derivatives in medicinal chemistry, particularly in developing antihistamines with improved efficacy and yield. Such research contributes to the pharmacological landscape, offering insights into the design and synthesis of new therapeutic agents (Mai Lifang, 2011).

DNA-Drug Interaction Studies

Investigations into the interactions between drugs and DNA, such as the work by Bischoff et al., provide critical insights into the molecular mechanisms underlying drug efficacy and safety. The study of drugs like 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride with DNA through surface plasmon resonance (SPR) offers a glimpse into how similar piperazine-containing compounds might interact at the molecular level, influencing their pharmacodynamics and pharmacokinetics (Bischoff et al., 1998).

Molecular Design for Disease Treatment

The discovery of compounds like K-604, an acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitor, exemplifies the application of piperazine derivatives in targeting specific enzymes for disease treatment. K-604's development, based on enhancing aqueous solubility and improving oral absorption through molecular design adjustments, reflects the potential for compounds with similar backbones to be tailored for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O3/c1-2-21(8-9-23)16(24)10-15-17(25)20-6-7-22(15)11-12-13(18)4-3-5-14(12)19/h3-5,15,23H,2,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMUAQHYORQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
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2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
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2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Reactant of Route 4
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Reactant of Route 5
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.